1-(4-Methoxyphenyl)-3-phenylpropan-1-one CAS number
1-(4-Methoxyphenyl)-3-phenylpropan-1-one CAS number
An In-depth Technical Guide to 1-(4-Methoxyphenyl)-3-phenylpropan-1-one
Authored by: A Senior Application Scientist
Introduction
1-(4-Methoxyphenyl)-3-phenylpropan-1-one, a member of the dihydrochalcone class of organic compounds, represents a pivotal molecular scaffold in synthetic and medicinal chemistry. Its structure, featuring a flexible three-carbon chain connecting two distinct aromatic rings—one electron-rich methoxyphenyl group and one phenyl group—makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its characterization and applications, tailored for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind synthetic choices and analytical validation, reflecting a field-proven perspective on its utility.
Compound Identification and Physicochemical Properties
Accurate identification is the cornerstone of chemical research. 1-(4-Methoxyphenyl)-3-phenylpropan-1-one is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number.
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CAS Number : 5739-38-8[1]
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IUPAC Name : 1-(4-methoxyphenyl)-3-phenylpropan-1-one[2]
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Molecular Formula : C₁₆H₁₆O₂[1]
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Molecular Weight : 240.3 g/mol [1]
The structural representation of the molecule is provided below.
Caption: Chemical structure of 1-(4-Methoxyphenyl)-3-phenylpropan-1-one.
A summary of its key physicochemical properties is presented below. Experimental values for properties like melting and boiling points should be determined for purified samples, as they are critical indicators of purity.
| Property | Value | Source |
| CAS Number | 5739-38-8 | ChemicalBook[1] |
| Molecular Formula | C₁₆H₁₆O₂ | ChemicalBook[1] |
| Molecular Weight | 240.30 g/mol | ChemicalBook[1] |
| Appearance | Pale yellow crystalline powder (Predicted based on related compounds) | N/A |
| Melting Point | To be determined experimentally | N/A |
| Boiling Point | To be determined experimentally | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone) | N/A |
Rational Synthesis Strategies
The synthesis of 1-(4-methoxyphenyl)-3-phenylpropan-1-one can be approached through several reliable methods. The choice of strategy often depends on the availability of starting materials, desired scale, and purity requirements. We will explore two field-proven, logical routes.
Strategy A: Friedel-Crafts Acylation
This approach is a cornerstone of aromatic ketone synthesis, leveraging a classic electrophilic aromatic substitution mechanism.[3][4] The synthesis involves the reaction of an electron-rich aromatic compound, anisole, with 3-phenylpropanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Causality and Mechanistic Insight : The electron-donating methoxy group (-OCH₃) on the anisole ring is a powerful activating group and directs electrophilic substitution to the ortho and para positions.[3] The para product is sterically favored and typically forms as the major isomer, ensuring high regioselectivity. The Lewis acid, AlCl₃, coordinates with the acyl chloride, generating a highly reactive acylium ion electrophile, which is then attacked by the nucleophilic aromatic ring.[5]
Caption: Workflow for the Friedel-Crafts acylation synthesis route.
Experimental Protocol: Friedel-Crafts Acylation
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Preparation : Equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Catalyst Suspension : Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
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Reagent Addition : Dissolve 3-phenylpropanoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
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Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
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Work-up : Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Stir until the layers separate.
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Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
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Washing : Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification : Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Strategy B: Catalytic Hydrogenation of a Chalcone Intermediate
This two-step route first involves the synthesis of the α,β-unsaturated ketone precursor, 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one (a methoxychalcone), followed by the selective reduction of its carbon-carbon double bond.
Causality and Mechanistic Insight : The chalcone precursor is readily synthesized via a base-catalyzed Claisen-Schmidt condensation between 4-methoxyacetophenone and benzaldehyde. The subsequent step, catalytic hydrogenation, uses a catalyst like palladium on carbon (Pd/C) to deliver hydrogen selectively across the alkene double bond without reducing the ketone or aromatic rings under controlled conditions. This selectivity is a key advantage, providing a clean conversion to the desired saturated ketone.
Experimental Protocol: Catalytic Hydrogenation
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Precursor Synthesis : Synthesize 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one using a standard Claisen-Schmidt condensation protocol.
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Reaction Setup : Dissolve the synthesized chalcone (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
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Catalyst Addition : Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 1-5 mol%).
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Hydrogenation : Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitoring : Monitor the reaction by TLC until the starting material is fully consumed.
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Filtration and Concentration : Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
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Isolation : Concentrate the filtrate under reduced pressure to yield the product, which can be further purified by recrystallization if necessary.
Analytical Characterization
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound. The following techniques are essential.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), two methylene groups of the propane chain (triplets, ~3.0-3.3 ppm), and aromatic protons in their respective regions (~6.9-7.9 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~198 ppm), methoxy carbon (~55 ppm), two aliphatic carbons, and all aromatic carbons. |
| Mass Spec (MS) | A molecular ion peak [M]⁺ at m/z = 240.3, corresponding to the molecular weight of C₁₆H₁₆O₂. |
| Infrared (IR) | A strong absorption band for the ketone carbonyl (C=O) stretch (~1680 cm⁻¹) and characteristic bands for C-O-C ether stretches and aromatic C-H bonds. |
Applications in Research and Drug Development
1-(4-Methoxyphenyl)-3-phenylpropan-1-one is not merely a chemical entity but a strategic tool for constructing complex, high-value molecules.
Versatile Synthetic Building Block
The true value of this compound lies in its role as a versatile intermediate. The ketone functionality and the adjacent methylene group are ripe for further chemical transformations. For instance, it serves as a direct precursor to β-azolyl ketones, a class of compounds investigated for a range of bioactivities.[6][7] Compounds with a 1,2,4-triazole moiety, for example, have been explored for their potential as antimicrobial and anticancer agents.[6]
The synthesis of such derivatives often proceeds via an aza-Michael addition, where a nitrogen-containing heterocycle like 1,2,4-triazole is added to an α,β-unsaturated ketone derived from our title compound.[6][7] More directly, the methylene group alpha to the ketone can be functionalized to introduce diverse substituents.
Caption: Role as a precursor for diverse bioactive scaffolds.
Scaffold for Medicinal Chemistry
The dihydrochalcone framework is a "privileged structure" in medicinal chemistry, appearing in numerous natural products with documented biological effects. While the specific bio-profile of 1-(4-methoxyphenyl)-3-phenylpropan-1-one is not extensively reported, its structural relatives, particularly chalcones, are widely studied for their anti-inflammatory and anti-cancer properties.[8] This provides a strong rationale for including this compound and its derivatives in screening libraries for drug discovery programs. Its tunable structure allows for systematic modifications to explore structure-activity relationships (SAR) aimed at optimizing potency and selectivity for various biological targets.
Conclusion
1-(4-Methoxyphenyl)-3-phenylpropan-1-one is a compound of significant utility for the modern research scientist. Its straightforward and rational synthesis, combined with its potential for elaboration into more complex and potentially bioactive molecules, makes it a valuable asset in both academic and industrial laboratories. This guide has illuminated its core characteristics, provided reliable protocols for its preparation, and contextualized its importance as a strategic building block in the ongoing quest for novel chemical entities.
References
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PubChem. 1-(4-Methoxyphenyl)-3-phenyl-prop-2-en-1-one oxime. Retrieved from [Link]
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PubChem. CID 159630133 | C32H32O4. Retrieved from [Link]
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Chegg. (2018-11-29). Friedel-Crafts Acylation to Synthesize 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one. Retrieved from [Link]
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Feringa, B. L., et al. (2025-02-28). General Synthetic Methodologies for Building Blocks to Construct Molecular Motors. PMC. Retrieved from [Link]
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MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
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ResearchGate. (2025). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different.... Retrieved from [Link]
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